molecular formula C14H9Cl2FN2O3 B4152360 2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide

Cat. No.: B4152360
M. Wt: 343.1 g/mol
InChI Key: WLQNWZHJYHAHRQ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chloro, fluoro, and nitro substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide typically involves the acylation of 2-chloro-6-fluoroaniline with 2-chloro-4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents on the phenyl rings.

    Reduction: 2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-aminophenyl)acetamide.

    Oxidation: Oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as a precursor in the manufacture of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like chloro and nitro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-N-(2-chlorophenyl)acetamide: Lacks the nitro group, which may result in different reactivity and applications.

    2-(2-chloro-6-fluorophenyl)-N-(4-nitrophenyl)acetamide: Different positioning of the nitro group, affecting its chemical properties.

    2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-methylphenyl)acetamide:

Uniqueness

The unique combination of chloro, fluoro, and nitro substituents in 2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide imparts distinct chemical properties, making it valuable for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O3/c15-10-2-1-3-12(17)9(10)7-14(20)18-13-5-4-8(19(21)22)6-11(13)16/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQNWZHJYHAHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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